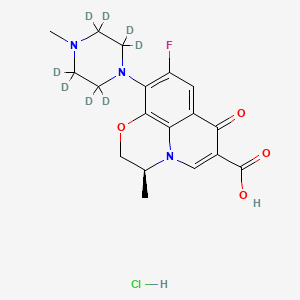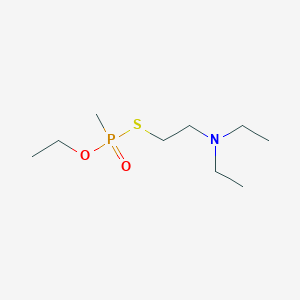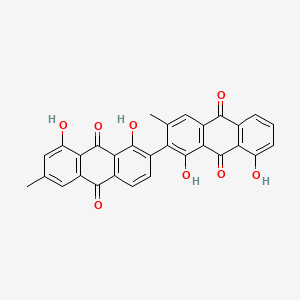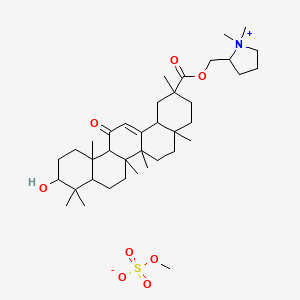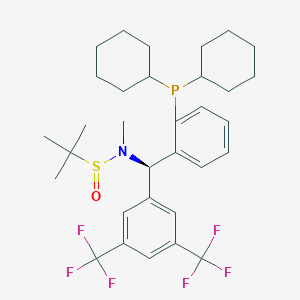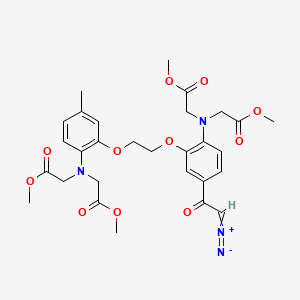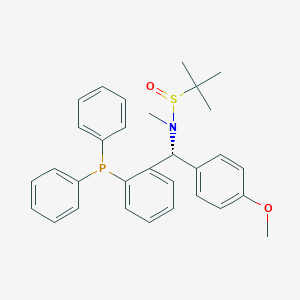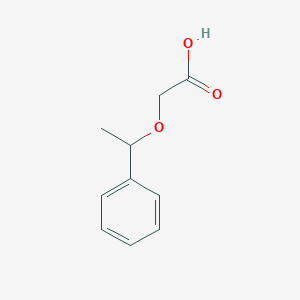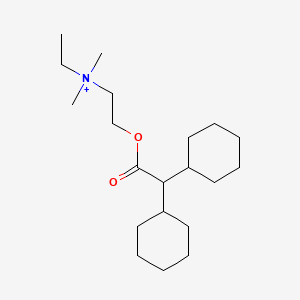![molecular formula C13H18O6 B15126475 2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxymethylphenol 1-O-rhamnoside typically involves chemical synthesis. The process includes the methylation of phenol followed by the glycosylation of rhamnosides . The specific steps are as follows:
Methylation of Phenol:
Glycosylation of Rhamnosides: This step involves the attachment of a rhamnose sugar molecule to the hydroxymethylphenol.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxymethylphenol 1-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, potentially converting quinones back to phenols.
Substitution: This reaction involves the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols.
Substitution: Formation of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-Hydroxymethylphenol 1-O-rhamnoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenolic reactions and glycosylation processes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of 4-Hydroxymethylphenol 1-O-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxymethylphenol 1-O-rhamnoside can be compared with other similar phenolic compounds, such as:
4-Hydroxyphenyl 1-O-rhamnoside: Similar structure but lacks the methyl group on the phenol.
4-Methoxyphenyl 1-O-rhamnoside: Similar structure but has a methoxy group instead of a hydroxymethyl group.
4-Hydroxybenzyl 1-O-rhamnoside: Similar structure but has a benzyl group instead of a hydroxymethyl group.
Uniqueness: 4-Hydroxymethylphenol 1-O-rhamnoside is unique due to its specific combination of a hydroxymethyl group and a rhamnose sugar, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H18O6 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-[4-(hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-5,7,10-17H,6H2,1H3 |
InChI-Schlüssel |
VKJJAXLYSFNXBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


